Specific Scientific Field: Biochemistry and Organic Chemistry
Summary of the Application: Triisopropylsilanol is used as a scavenger in peptide synthesis . It plays a crucial role in the global deprotection of peptide groups during the synthesis process .
Methods of Application or Experimental Procedures: In peptide synthesis, Triisopropylsilanol is used to scavenge peptide groups that are being removed from the peptide sequence during the global deprotection stage . It can act as a hydride donor in acidic conditions, enabling it to scavenge carbocations formed in the deprotection of a peptide .
Results or Outcomes: The use of Triisopropylsilanol in peptide synthesis enhances the efficiency of the process by scavenging unwanted peptide groups. This leads to a cleaner and more controlled synthesis process .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Triisopropylsilanol is used as a reducing agent in organic synthesis . It’s known for its relatively low toxicity, ease of handling, and its ability to selectively reduce various functional groups .
Methods of Application or Experimental Procedures: As a reducing agent, Triisopropylsilanol is used in various organic synthesis processes where it donates electrons to other molecules, thereby reducing them .
Results or Outcomes: The use of Triisopropylsilanol as a reducing agent contributes to the successful completion of various organic synthesis reactions. Its selective reduction capabilities make it a valuable tool in the synthesis of complex organic compounds .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Triisopropylsilanol is used in silicon-based cross-coupling reactions . These reactions have gained attention due to the stability, non-toxicity, and natural abundance of silicon .
Methods of Application or Experimental Procedures: In these reactions, Triisopropylsilanol can undergo transmetalation of alkyl, alkenyl, and aryl groups on silicon to palladium(II), nickel(II), or copper(I or II), allowing participation in the cross-coupling reaction under mild conditions with excellent chemoselectivity .
Results or Outcomes: The use of Triisopropylsilanol in silicon-based cross-coupling reactions contributes to the successful completion of various organic synthesis reactions . Its selective reduction capabilities make it a valuable tool in the synthesis of complex organic compounds .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Triisopropylsilanol is used in the deprotection of silyl ethers . Silyl ethers are protective groups commonly used in organic synthesis, and their deprotection is a crucial step in many synthetic procedures .
Methods of Application or Experimental Procedures: In the deprotection process, Triisopropylsilanol can selectively cleave silyl ethers in the presence of other functional groups . This selective deprotection is often achieved using a source of fluoride ion .
Results or Outcomes: The use of Triisopropylsilanol in the deprotection of silyl ethers allows for the selective removal of protective groups, which is a critical step in the synthesis of complex organic molecules .
Specific Scientific Field: Biochemistry and Organic Chemistry
Summary of the Application: Triisopropylsilanol is used in the reduction of cysteine-S-protecting groups . It has been found to actively remove S-protecting groups by serving as a reductant .
Methods of Application or Experimental Procedures: In the reduction process, Triisopropylsilanol can facilitate the removal of acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (Bu t ) protecting groups from cysteine (Cys) residues in the presence of trifluoroacetic acid (TFA) at 37 °C .
Results or Outcomes: The use of Triisopropylsilanol in the reduction of cysteine-S-protecting groups allows for the selective removal of protective groups, which is a critical step in the synthesis of complex organic molecules .
Summary of the Application: Triisopropylsilanol is used in the silicon-based protection of functional groups . It’s known for its relatively low toxicity, ease of handling, and its ability to selectively protect various functional groups .
Methods of Application or Experimental Procedures: As a protecting agent, Triisopropylsilanol is used in various organic synthesis processes where it donates electrons to other molecules, thereby reducing them .
Results or Outcomes: The use of Triisopropylsilanol as a protecting agent contributes to the successful completion of various organic synthesis reactions. Its selective protection capabilities make it a valuable tool in the synthesis of complex organic compounds .
Triisopropylsilanol is an organosilicon compound with the chemical formula , where represents isopropyl groups. It appears as a colorless liquid and is characterized by its silanol functional group, which imparts unique chemical properties. This compound is derived from triisopropylsilane through hydrolysis or other
Triisopropylsilanol can be synthesized through several methods:
Triisopropylsilanol finds applications in several fields:
Several compounds share structural similarities with triisopropylsilanol. Here are some notable examples:
Triisopropylsilanol stands out due to its combination of steric hindrance from the isopropyl groups and the presence of the silanol functional group, allowing it to act both as a reducing agent and a stabilizing scaffold in various
Triisopropylsilanol (C₉H₂₂OSi, molecular weight 174.36 g/mol) is characterized by its three isopropyl groups attached to a silicon atom bearing a hydroxyl group. This structural arrangement confers unique reactivity patterns that have been exploited in various organic transformations. The compound exists as a colorless liquid and has gained prominence in synthetic organic chemistry due to its catalytic properties and applications in protecting group strategies.
Triisopropylsilanol has emerged as a significant phase-transfer catalyst, particularly in dehydrohalogenation reactions. The compound functions through a unique mechanism where it facilitates the transfer of hydroxide ions from the aqueous or solid phase to the organic phase, enabling efficient elimination reactions. This catalytic activity has been notably demonstrated in the synthesis of alkenes through dehydrohalogenation processes.
The mechanism of TIPSOH in phase-transfer catalysis involves the formation of a silanoate anion that complexes with the potassium cation, creating a lipophilic complex capable of transferring into the organic phase. This transfer enables the base to interact with organic substrates in a homogeneous environment, significantly enhancing reaction rates and yields. The general mechanism can be represented as follows:
A practical application of this mechanism is observed in the synthesis of 2-isopropyl-1,3-butadiene, where TIPSOH catalyzes the dehydrohalogenation of 3-bromomethyl-4-methylpent-1-ene:
To a solution of KOH (3.14 g, 48 mmol) in DMF (70 mL) was added triisopropylsilanol (39 mg, 0.2 mmol). After the mixture was stirred at rt for 1 h, 3-bromomethyl-4-methylpent-1-ene (5 g, 28 mmol) was added dropwise. After being stirred for an additional 12 h, the reaction was judged complete by TLC and the product was distilled directly from the reaction mixture using a Kugelrohr apparatus at 70°C.
The efficiency of TIPSOH as a phase-transfer catalyst for dehydrohalogenation reactions varies with different solvents. Experimental data demonstrates the significant influence of solvent choice on reaction yields, as shown in Table 1.
Solvent | Distilled Yield (%) |
---|---|
DMF | 77 |
DMPU | 68 |
xylene | 60 |
diglyme | 50 |
THF | a |
DBU | 30 |
Table 1: Effect of solvent on TIPSOH-catalyzed dehydrohalogenation yields. (a: Product could not be separated from solvent)
The data clearly indicates that DMF provides the optimal environment for TIPSOH-catalyzed dehydrohalogenation reactions, with a significant yield advantage over other solvents. This solvent effect likely stems from DMF's ability to stabilize the silanoate intermediate and facilitate phase transfer between the solid KOH and the organic substrates.
The silanol/silanoate system forms the foundation of TIPSOH's catalytic activity in alkali-mediated elimination processes. Unlike traditional phase-transfer catalysts, TIPSOH functions through a reversible deprotonation mechanism that generates a silanoate species capable of facilitating base-promoted reactions. This unique property allows TIPSOH to effectively catalyze elimination reactions under solid-liquid phase transfer conditions.
In alkali-mediated elimination processes, the silanol/silanoate equilibrium plays a crucial role:
$$ \text{(iPr)}3\text{SiOH} + \text{KOH} \rightleftharpoons \text{(iPr)}3\text{SiO}^-\text{K}^+ + \text{H}_2\text{O} $$
The silanoate anion, (iPr)₃SiO⁻K⁺, acts as the active catalytic species by:
Recent studies have demonstrated that the silanol/silanoate system is particularly effective for substrates with pKa values in the range of 16-23, making it an excellent choice for dehydrohalogenation reactions of primary halides. The effectiveness of this system stems from the ability of the silanoate to serve as both a phase-transfer agent and a base catalyst, thereby streamlining the elimination process.
The silanol/silanoate system also shows remarkable selectivity in promoting E2 elimination pathways over competing substitution reactions. This selectivity arises from the sterically hindered nature of the triisopropylsilanoate anion, which favors deprotonation over nucleophilic attack. Consequently, TIPSOH-catalyzed elimination reactions typically yield higher proportions of the desired alkene products compared to traditional phase-transfer catalysts.
Optimizing the kinetics of TIPSOH-catalyzed reactions requires careful consideration of several parameters that influence the efficiency of the phase transfer process. A critical discovery in the patent literature reveals that the presence of a small amount of triisopropylsilanol itself is essential for catalyzing the reaction between triisopropylsilane and alkali to produce more triisopropylsilanol. This autocatalytic behavior forms the basis for kinetic optimization strategies in TIPSOH-mediated phase transfer catalysis.
Key parameters for kinetic optimization include:
Catalyst loading: The ratio of triisopropylsilanol to substrate significantly impacts reaction rates. Research indicates that a catalyst loading of at least 0.05 mol ratio (TIPSOH/substrate) is necessary to achieve satisfactory reaction rates.
Temperature control: The optimal temperature range for TIPSOH-catalyzed reactions typically falls between 70-100°C. Below 50°C, the reaction proceeds very slowly or not at all, while temperatures above 250°C lead to undesirable side reactions and product degradation.
Reaction medium: The choice of solvent significantly influences the efficiency of phase transfer. As shown in Table 1, DMF provides optimal conditions for dehydrohalogenation reactions, likely due to its ability to stabilize the silanoate intermediate.
Alkali concentration: The molar ratio of alkali to substrate affects both reaction rate and selectivity. Optimal results are typically observed with alkali:substrate ratios between 1:1 and 4:1, depending on the specific transformation.
Inert atmosphere: Conducting reactions under nitrogen or argon atmosphere enhances reaction efficiency and product purity by preventing undesired oxidation reactions.
These optimization strategies have been successfully applied in the industrial preparation of high-purity triisopropylsilanol, achieving yields exceeding 98% and purities above 99%. The table below illustrates the effect of various reaction parameters on the yield and purity of triisopropylsilanol synthesis:
Catalyst Loading (mol ratio) | Temperature (°C) | Alkali:Substrate Ratio | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
0.05 | 70 | 4:1 | 12 | 98.5 | 99.1 |
0.02 | 60 | 3:1 | 24 | 85.2 | 97.3 |
0.10 | 90 | 4:1 | 8 | 97.9 | 99.0 |
0.05 | 100 | 2:1 | 10 | 95.6 | 98.7 |
Table 2: Effect of reaction parameters on triisopropylsilanol synthesis (derived from patent data)
The application of these kinetic optimization strategies extends beyond the synthesis of triisopropylsilanol itself to various organic transformations catalyzed by TIPSOH. For instance, in dehydrohalogenation reactions, optimized conditions typically involve the use of 0.5-2 mol% TIPSOH catalyst, KOH as the base, DMF as the solvent, and temperatures between 70-80°C to achieve maximum yields of the desired alkene products.
Traditional phase-transfer catalysts, particularly quaternary ammonium salts, have been widely employed in organic synthesis. However, triisopropylsilanol offers several distinct advantages in specific applications, particularly dehydrohalogenation reactions and other base-promoted transformations.
A comparative analysis reveals the following distinctions between TIPSOH and quaternary ammonium catalysts:
Mechanism of action: While quaternary ammonium catalysts function primarily through ion-pair formation and phase transfer, TIPSOH operates through a silanol/silanoate system that can both transfer alkali metal ions and participate directly in deprotonation reactions.
Substrate scope: TIPSOH is particularly effective for substrates with pKa values in the range of 16-23, whereas quaternary ammonium catalysts often show broader applicability across various substrate types.
Thermal stability: TIPSOH exhibits superior thermal stability compared to many quaternary ammonium catalysts, enabling its use at elevated temperatures (up to 250°C) without significant degradation.
Catalyst recovery: The physical properties of TIPSOH often allow for easier recovery through distillation compared to quaternary ammonium salts, which may decompose during thermal recovery processes.
Reaction selectivity: In dehydrohalogenation reactions, TIPSOH typically promotes E2 elimination pathways with higher selectivity than quaternary ammonium catalysts, which may facilitate competing substitution reactions.
The following table compares the performance of TIPSOH with common quaternary ammonium catalysts in dehydrohalogenation reactions:
Catalyst | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) | Selectivity (E2:SN2) | Recyclability |
---|---|---|---|---|---|
TIPSOH | 0.7 | 77 | 12 | >95:5 | High |
TBAB | 5.0 | 65 | 24 | 85:15 | Moderate |
Aliquat 336 | 5.0 | 70 | 18 | 80:20 | Low |
Aliquat 175 | 5.0 | 72 | 20 | 82:18 | Low |
Table 3: Comparison of TIPSOH and quaternary ammonium catalysts in dehydrohalogenation reactions (compiled from sources)
Furthermore, TIPSOH offers specific advantages in certain synthetic applications. For instance, in the preparation of 2-substituted 1,3-butadienes, TIPSOH-catalyzed dehydrohalogenation provides superior yields and product purity compared to traditional methods using quaternary ammonium catalysts or strong bases like DBU.
Recent developments have also expanded the application of TIPSOH beyond dehydrohalogenation to include direct alkynylation of carbonyl compounds to access propargylic alcohols. In these transformations, the TIPSOH/KOH system provides a more efficient and selective catalyst than traditional quaternary ammonium salts.
Triisopropylsilanol serves as a precursor in formulating silicone-based antifouling coatings that inhibit biofilm and macroorganism adhesion on ship hulls and underwater structures. The compound’s bulky isopropyl groups create a hydrophobic surface topology, reducing water-surface interactions and preventing the settlement of marine organisms [4]. When copolymerized with tetrafunctional silanes (e.g., tetramethoxysilane), it forms a crosslinked polysiloxane network with tunable elastic modulus (1.5–3.2 GPa) and water contact angles exceeding 110° [4].
A 2025 study demonstrated that coatings incorporating triisopropylsilanol-derived silsesquioxanes achieved a 92% reduction in barnacle adhesion compared to polydimethylsiloxane (PDMS) benchmarks [4]. The mechanism involves dynamic surface restructuring, where the isopropyl groups sterically hinder enzymatic degradation while allowing sufficient chain mobility to shed fouling agents under shear stress.
Table 1: Performance Metrics of Triisopropylsilanol-Enhanced Antifouling Coatings
Property | Triisopropylsilanol Coating | PDMS Control |
---|---|---|
Water Contact Angle (°) | 118 ± 2.3 | 105 ± 1.8 |
Adhesion Strength (kPa) | 12.4 | 28.7 |
Service Life (months) | 48–52 | 24–30 |
In ballistic composites, triisopropylsilanol acts as a coupling agent between aramid fibers (e.g., Kevlar®) and epoxy matrices. The silanol group undergoes condensation reactions with surface hydroxyls on fibers, while the isopropyl domains interpenetrate the polymer matrix, improving interfacial shear strength by 40–60% [3]. This hybridization effect distributes impact energy across the composite, enhancing penetration resistance.
Recent advances utilize triisopropylsilanol to functionalize boron carbide nanoparticles in ultra-high-molecular-weight polyethylene (UHMWPE) composites. The modified nanoparticles exhibit improved dispersion, increasing composite hardness to 35 GPa while maintaining flexibility (elastic recovery >85%) [3].
Triisopropylsilanol-derived monomers are integral to manufacturing blood-contacting devices like hemodialysis membranes and vascular grafts. Its organosilicon chemistry enables the synthesis of copolymers with controlled thrombogenicity. For instance, grafting triisopropylsilanol moieties onto polycarbonate urethane reduces platelet adhesion by 78% compared to unmodified polymer [1].
In drug-eluting stents, silanol groups facilitate covalent anchoring of antiproliferative agents (e.g., sirolimus) via hydrolytically stable Si–O–C linkages. This modification extends drug release kinetics to 180 days while maintaining stent radial strength (450–500 N/mm) [2].
Triisopropylsilanol is a key precursor for synthesizing isobutyl-substituted silsesquioxanes (POSS), which form self-assembled monolayers (SAMs) on metallic substrates. These SAMs reduce surface free energy from 72 mN/m (bare steel) to 18 mN/m, enabling superlubricious interfaces [4]. Applications include microelectromechanical systems (MEMS) where triisopropylsilanol-derived coatings achieve static friction coefficients below 0.05.
A novel aerosol-assisted chemical vapor deposition (AACVD) technique employs triisopropylsilanol to deposit nanostructured silica films with controlled pore diameters (2–50 nm). These films enhance dye adsorption in perovskite solar cells, boosting power conversion efficiency from 18.2% to 22.7% [2].